Chemical structure and properties of 2-Amino-5-hydroxypentanoic acid
Chemical structure and properties of 2-Amino-5-hydroxypentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-Amino-5-hydroxypentanoic acid, a non-proteinogenic amino acid. Also known by its synonym, 5-Hydroxynorvaline, this molecule presents a unique combination of functional groups—an alpha-amino acid and a primary alcohol—making it a molecule of interest for applications in peptide synthesis, drug design, and metabolic research. This document collates available data on its physicochemical properties, stereochemistry, and biological context. Furthermore, it outlines established methodologies for its synthesis and analytical characterization, providing a foundational resource for researchers and developers in the pharmaceutical and biotechnology sectors.
Molecular Identity and Structure
2-Amino-5-hydroxypentanoic acid is a derivative of the amino acid norvaline, featuring a hydroxyl group at the terminal (C5) position of its side chain. Its systematic IUPAC name is 2-amino-5-hydroxypentanoic acid.
Table 1: Chemical Identity of 2-Amino-5-hydroxypentanoic Acid
| Identifier | Value |
| IUPAC Name | 2-Amino-5-hydroxypentanoic acid |
| Synonyms | 5-Hydroxynorvaline, L-Pentahomoserine |
| CAS Number | 6152-89-2 ((S)-enantiomer)[1][2] |
| Molecular Formula | C₅H₁₁NO₃[1] |
| Molecular Weight | 133.15 g/mol [2] |
| InChI Key | CZWARROQQFCFJB-BYPYZUCNSA-N ((S)-enantiomer)[3] |
Stereochemistry
2-Amino-5-hydroxypentanoic acid possesses a chiral center at the alpha-carbon (C2), giving rise to two enantiomers: (S)-2-amino-5-hydroxypentanoic acid and (R)-2-amino-5-hydroxypentanoic acid. The (S)-enantiomer is the more commonly available and studied form. The stereochemistry at the C2 position is crucial as it dictates the molecule's interaction with biological systems, which are inherently chiral. When incorporated into peptides, the stereochemistry will influence the secondary and tertiary structure of the resulting molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Amino-5-hydroxypentanoic acid is essential for its application in drug development, including formulation and pharmacokinetic studies. The available data, largely from chemical suppliers and computational predictions, are summarized below.
Table 2: Physicochemical Properties of 2-Amino-5-hydroxypentanoic Acid
| Property | Value | Source |
| Physical Form | White to yellow solid/powder or crystals[3][4] | Sigma-Aldrich |
| Melting Point | 218-220 °C | Guidechem (for 2-amino-5-hydroxyvaleric acid) |
| Boiling Point | 306.1°C at 760 mmHg (Predicted)[1] | Guidechem |
| Density | 1.241 g/cm³ (Predicted)[1] | Guidechem |
| Flash Point | 138.9°C (Predicted)[1] | Guidechem |
| Water Solubility | High (Predicted based on polar functional groups) | Inferred |
| pKa (Carboxyl) | ~2-3 (Estimated) | General Amino Acid Chemistry |
| pKa (Amino) | ~9-10 (Estimated) | General Amino Acid Chemistry |
| LogP | -0.12890 (Predicted)[1] | Guidechem |
Note: Many of the listed physicochemical properties are predicted and have not been experimentally verified in peer-reviewed literature. Researchers should independently verify these properties for their specific applications.
Synthesis of (S)-2-Amino-5-hydroxypentanoic acid
The synthesis of enantiomerically pure (S)-2-Amino-5-hydroxypentanoic acid is most commonly achieved through the reduction of a protected L-glutamic acid derivative. This approach leverages the readily available and chiral starting material to establish the desired stereocenter at the alpha-carbon.
Conceptual Synthesis Workflow
A common synthetic route involves the selective reduction of the γ-carboxyl group of L-glutamic acid. To achieve this, the α-amino and α-carboxyl groups must first be protected.
Caption: Conceptual workflow for the synthesis of (S)-2-Amino-5-hydroxypentanoic acid.
Detailed Synthesis Protocol: Reduction of a Protected Glutamic Acid Derivative
The following protocol is based on the efficient method for preparing (S)-5-Hydroxynorvaline from L-glutamic acid.[2] This method involves the simultaneous protection of the α-amino and α-carboxyl groups, followed by selective reduction.
Step 1: Protection of L-Glutamic Acid
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Rationale: To prevent side reactions at the α-amino and α-carboxyl groups during the reduction of the γ-carboxyl group.
-
Procedure:
-
Suspend L-glutamic acid in a suitable solvent.
-
Add a protecting agent that can simultaneously react with both the amino and α-carboxyl groups to form a cyclic derivative, such as a boroxazolidone.
-
Reflux the mixture until the reaction is complete, as monitored by a suitable technique (e.g., TLC).
-
Isolate the protected L-glutamic acid derivative.
-
Step 2: Selective Reduction of the γ-Carboxyl Group
-
Rationale: The protected cyclic structure allows for the selective reduction of the more accessible γ-carboxyl group.
-
Procedure:
-
Dissolve the protected L-glutamic acid derivative in an appropriate aprotic solvent.
-
Cool the solution to 0°C.
-
Slowly add a reducing agent, such as sodium borohydride, to the solution.
-
Allow the reaction to proceed until the reduction is complete.
-
Quench the reaction and perform an aqueous work-up to isolate the protected 2-Amino-5-hydroxypentanoic acid.
-
Step 3: Deprotection
-
Rationale: To remove the protecting groups and yield the final product.
-
Procedure:
-
Treat the protected 2-Amino-5-hydroxypentanoic acid with an appropriate deprotecting agent under conditions that will cleave the protecting groups without affecting the rest of the molecule.
-
Purify the final product, (S)-2-Amino-5-hydroxypentanoic acid, using techniques such as ion-exchange chromatography.
-
Analytical Characterization
Accurate characterization of 2-Amino-5-hydroxypentanoic acid is crucial for quality control and research purposes. The following sections describe the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons at the α-carbon, the three methylene groups in the side chain, and the hydroxyl and amine protons. The chemical shifts will be influenced by the neighboring functional groups.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon will appear furthest downfield.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Expected Fragmentation: Under electron impact (EI) ionization, common fragmentation pathways for amino acids include the loss of the carboxyl group (a loss of 45 Da) and cleavage of the side chain. For 2-Amino-5-hydroxypentanoic acid, fragmentation of the side chain could involve the loss of water from the hydroxyl group.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of 2-Amino-5-hydroxypentanoic acid and for its quantification in various matrices. Due to its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is a well-suited separation technique.
Illustrative HILIC-HPLC Method:
Caption: A generalized workflow for the HPLC analysis of 2-Amino-5-hydroxypentanoic acid.
Recommended Starting Conditions for Method Development:
-
Column: A HILIC column (e.g., amide or diol-based).
-
Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium formate, pH 3).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A decreasing gradient of Mobile Phase B (e.g., 95% to 50% B).
-
Detection: UV at a low wavelength (e.g., 200-210 nm) or mass spectrometry for higher sensitivity and selectivity.
Biological Significance and Applications
While the specific biological role of 2-Amino-5-hydroxypentanoic acid is not well-documented, its structural similarity to other biologically active molecules suggests potential areas of interest.
Antifungal Activity of Related Compounds
A structurally related compound, (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331), has been shown to exhibit antifungal properties. RI-331 acts by inhibiting homoserine dehydrogenase, an enzyme essential for the biosynthesis of certain amino acids in fungi but absent in mammals. This suggests that derivatives of 2-Amino-5-hydroxypentanoic acid could be explored as potential antifungal agents with selective toxicity.
Role in Peptide Synthesis and Drug Design
As a non-proteinogenic amino acid, 2-Amino-5-hydroxypentanoic acid can be used as a building block in peptide synthesis to create novel peptides with modified properties. The hydroxyl group in the side chain offers a site for further chemical modification, such as glycosylation or attachment of other functional moieties. This can be utilized to:
-
Improve Pharmacokinetic Properties: Enhance solubility, stability, and half-life of peptide-based drugs.
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Introduce Novel Functionality: The hydroxyl group can act as a handle for bioconjugation or for creating cyclic peptides with constrained conformations.
-
Modulate Biological Activity: The presence of the hydroxylated side chain can alter the binding affinity and selectivity of a peptide for its target receptor.
Conclusion
2-Amino-5-hydroxypentanoic acid is a versatile non-canonical amino acid with potential for a range of applications in chemical biology and drug discovery. While a significant amount of detailed experimental data remains to be published, the foundational information on its synthesis and analysis provides a strong starting point for researchers. Its unique structure, combining the features of an amino acid and an alcohol, makes it an attractive building block for the development of novel peptides and other bioactive molecules. Further investigation into its specific biological roles and the full characterization of its physicochemical properties will undoubtedly expand its utility in the scientific community.
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